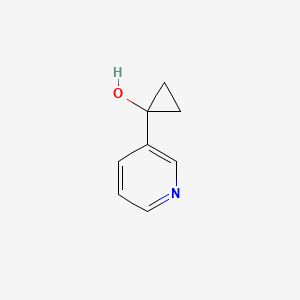![molecular formula C8H10N4O B13099800 5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 108099-32-7](/img/structure/B13099800.png)
5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method yields the target compound in a short reaction time with good-to-excellent yields . Another method involves the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various biologically active molecules, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents.
Biological Studies: It is used in studies investigating its binding to HIV TAR RNA and its potential as a dihydroorotate dehydrogenase inhibitor with antimalarial activity.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . Additionally, it can act as an inhibitor of enzymes like CDK2, which is involved in cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Propiedades
Número CAS |
108099-32-7 |
|---|---|
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-5(2)7(13)12-8(11-6)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11) |
Clave InChI |
YJWCZEIEZXSZQO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)N2C(=N1)N=CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)


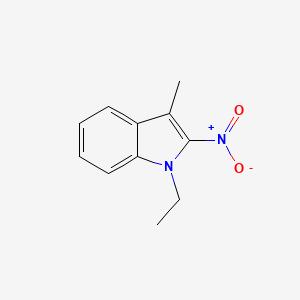
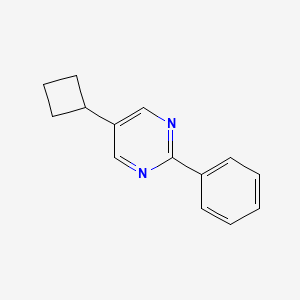
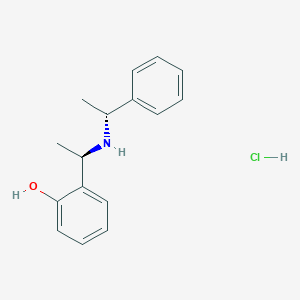

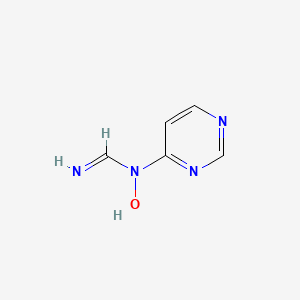


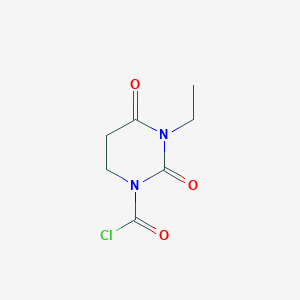
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
